molecular formula C20H16N2O2 B11643901 (4-methylphenyl)({[(E)-phenyl(pyridin-4-yl)methylidene]amino}oxy)methanone

(4-methylphenyl)({[(E)-phenyl(pyridin-4-yl)methylidene]amino}oxy)methanone

Cat. No.: B11643901
M. Wt: 316.4 g/mol
InChI Key: NHJBBWCEIPXIFA-ZBJSNUHESA-N
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Description

(4-methylphenyl)({[(E)-phenyl(pyridin-4-yl)methylidene]amino}oxy)methanone is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methylphenyl)({[(E)-phenyl(pyridin-4-yl)methylidene]amino}oxy)methanone typically involves the condensation of 4-methylbenzoyl chloride with (E)-phenyl(pyridin-4-yl)methanone oxime. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-methylphenyl)({[(E)-phenyl(pyridin-4-yl)methylidene]amino}oxy)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

(4-methylphenyl)({[(E)-phenyl(pyridin-4-yl)methylidene]amino}oxy)methanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-methylphenyl)({[(E)-phenyl(pyridin-4-yl)methylidene]amino}oxy)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-methylphenyl)(2-pyridinyl)methanone
  • (2-methoxy-4-methylphenyl)(phenyl)methanone
  • (2-(benzylideneamino)phenyl)(4-methylphenyl)methanone

Uniqueness

(4-methylphenyl)({[(E)-phenyl(pyridin-4-yl)methylidene]amino}oxy)methanone is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

[(E)-[phenyl(pyridin-4-yl)methylidene]amino] 4-methylbenzoate

InChI

InChI=1S/C20H16N2O2/c1-15-7-9-18(10-8-15)20(23)24-22-19(16-5-3-2-4-6-16)17-11-13-21-14-12-17/h2-14H,1H3/b22-19+

InChI Key

NHJBBWCEIPXIFA-ZBJSNUHESA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C(\C2=CC=CC=C2)/C3=CC=NC=C3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C(C2=CC=CC=C2)C3=CC=NC=C3

solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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